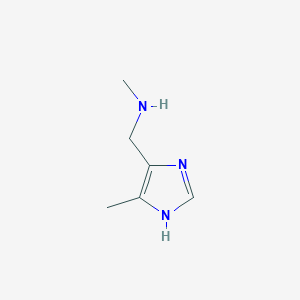
n-Methyl-1-(4-methyl-1h-imidazol-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Methyl-1-(4-methyl-1h-imidazol-5-yl)methanamine is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure This particular compound is characterized by the presence of a methyl group and a methylaminomethyl group attached to the imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-1-(4-methyl-1h-imidazol-5-yl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-formyl-5-methylimidazole with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Another approach involves the use of N-methylation of 4-(aminomethyl)-5-methylimidazole using methyl iodide or dimethyl sulfate as methylating agents. This reaction is usually conducted in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the acidic by-products formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and desired purity of the final product. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of catalysts to enhance reaction rates and yields.
Analyse Chemischer Reaktionen
Types of Reactions
n-Methyl-1-(4-methyl-1h-imidazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylaminomethyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Halides, amines; reactions often require the presence of a base and are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce N-methylimidazoles. Substitution reactions can lead to a variety of substituted imidazole derivatives, depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
n-Methyl-1-(4-methyl-1h-imidazol-5-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of n-Methyl-1-(4-methyl-1h-imidazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, its antimicrobial activity may involve disruption of microbial cell membranes or inhibition of key metabolic enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(aminomethyl)-5-methylimidazole: Lacks the N-methyl group, which may result in different chemical reactivity and biological activity.
4-(N-methylaminomethyl)-imidazole: Similar structure but without the methyl group on the imidazole ring, potentially affecting its properties.
5-methylimidazole: A simpler compound with only a methyl group on the imidazole ring, used as a reference for studying the effects of additional substituents.
Uniqueness
n-Methyl-1-(4-methyl-1h-imidazol-5-yl)methanamine is unique due to the presence of both a methyl group and a methylaminomethyl group on the imidazole ring. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C6H11N3 |
|---|---|
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
N-methyl-1-(5-methyl-1H-imidazol-4-yl)methanamine |
InChI |
InChI=1S/C6H11N3/c1-5-6(3-7-2)9-4-8-5/h4,7H,3H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
IVSSOOPRPJEGBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CN1)CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















